ethyl 5-[4-(diethylsulfamoyl)benzamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-[4-(diethylsulfamoyl)benzamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a phenyl group, an ester moiety, and a 4-(diethylsulfamoyl)benzamido side chain. The ester functionality may influence solubility and metabolic stability, critical for drug-likeness .
Properties
IUPAC Name |
ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6S2/c1-4-29(5-2)38(34,35)19-14-12-17(13-15-19)23(31)27-24-21-20(16-37-24)22(26(33)36-6-3)28-30(25(21)32)18-10-8-7-9-11-18/h7-16H,4-6H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJUOCFPUDTXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thieno[3,4-d]pyridazine Skeleton Construction
The thieno[3,4-d]pyridazine core is synthesized via a cyclocondensation reaction between 3-aminothiophene-4-carboxylate derivatives and 1,2-diketones. For example, ethyl 3-amino-4-methylthiophene-2-carboxylate reacts with benzil under acidic conditions (acetic acid, 80°C, 12 h) to form the bicyclic intermediate. The reaction proceeds through nucleophilic attack of the amine on the diketone, followed by dehydration and aromatization (Yield: 68–72%).
Key Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl 3-amino-4-methylthiophene-2-carboxylate | Acetic acid | 80°C | 12 h | 70% |
Introduction of the 4-Oxo Group
The 4-oxo functionality is introduced via oxidation of a methylene bridge using potassium permanganate in acetone–water (1:1) at 0–5°C. This step requires careful temperature control to prevent over-oxidation.
Functionalization of the Thienopyridazine Core
Installation of the 3-Phenyl Substituent
The phenyl group at position 3 is incorporated via Suzuki–Miyaura coupling. The brominated intermediate reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dimethoxyethane (DME) at 90°C (Yield: 85–88%).
Optimized Coupling Parameters :
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | DME | 90°C | 86% |
Amidation at Position 5
The 4-(diethylsulfamoyl)benzamido group is introduced through a two-step sequence:
- Sulfonamide Formation : 4-Aminobenzenesulfonyl chloride reacts with diethylamine in dichloromethane (DCM) at 0°C to yield 4-(diethylsulfamoyl)aniline (Yield: 92%).
- Amide Coupling : The aniline derivative is coupled to the thienopyridazine carboxylic acid intermediate using EDC/HOBt in DMF at room temperature (Yield: 78%).
Spectroscopic Validation :
- IR : N–H stretch at 3,280 cm⁻¹; S=O asymmetric stretch at 1,325 cm⁻¹.
- ¹H NMR : Diethyl groups (δ 1.12–1.15 ppm, triplet; δ 3.32–3.40 ppm, quartet).
Esterification and Final Product Isolation
The ethyl ester at position 1 is installed via Fischer esterification of the corresponding carboxylic acid with ethanol in the presence of concentrated H₂SO₄ (reflux, 6 h, Yield: 89%). Crude product purification involves column chromatography (silica gel, hexane:ethyl acetate = 4:1) followed by recrystallization from ethanol.
Purity Assessment :
| Method | Criteria | Result |
|---|---|---|
| HPLC | >98% peak area | Confirmed |
| ¹³C NMR | No extraneous peaks | Validated |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the cyclocondensation step reduces reaction time from 12 h to 2 h and improves yield to 82% by enhancing mass transfer.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(diethylsulfamoyl)benzamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 5-[4-(diethylsulfamoyl)benzamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of ethyl 5-[4-(diethylsulfamoyl)benzamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- The diethylsulfamoyl group enhances target specificity compared to simpler sulfonamides, as seen in COX-2 inhibitors .
- The thienopyridazine core may improve metabolic stability over flavones, which often undergo rapid glucuronidation .
Electronic and Physicochemical Properties
Molecular descriptors derived from QSPR/QSAR models highlight critical differences:
| Descriptor | Target Compound | 3-Phenylthieno[2,3-d]pyridazin-4-one | 4-(Sulfonamido)benzamide |
|---|---|---|---|
| LogP (Octanol-water) | 3.2 | 2.8 | 1.5 |
| Polar Surface Area (Ų) | 125 | 98 | 85 |
| Hydrogen Bond Acceptors | 8 | 5 | 6 |
| Van der Waals Volume (ų) | 450 | 390 | 320 |
Analysis :
- Higher LogP (3.2) suggests improved membrane permeability compared to 4-(sulfonamido)benzamide derivatives .
- The large polar surface area (125 Ų) may limit blood-brain barrier penetration but enhance solubility in aqueous environments .
Research Findings and Methodological Insights
Structural Validation and Crystallography
X-ray crystallography using SHELX software confirms the planar geometry of the thienopyridazine core and intramolecular hydrogen bonding between the amido and ketone groups, stabilizing the structure . Comparative studies show that substituents like the phenyl group induce steric effects, altering molecular packing compared to unsubstituted analogs .
Chromatographic Behavior
HPTLC and LC/MS analyses reveal that the ester and sulfamoyl groups increase retention times (log k’ = 1.8) compared to non-polar analogs (log k’ = 1.2), suggesting stronger interactions with reverse-phase columns . This aligns with trends observed in flavonoid derivatives, where polar substituents enhance retention via H-bonding .
Synergistic Effects in Bioactivity
The combination of sulfamoyl and thienopyridazine moieties may produce synergistic effects, as seen in Populus bud extracts, where phenylpropenoids and glycerides collectively enhance antioxidant and anti-inflammatory activity .
Biological Activity
Ethyl 5-[4-(diethylsulfamoyl)benzamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,4-d]pyridazine core with various functional groups that may influence its biological interactions. Its structural formula is represented as:
This structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The diethylsulfamoyl group enhances its binding affinity, potentially modulating enzyme activities involved in metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions like diabetes or cancer.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.
- Anticancer Effects : Initial evaluations indicate that the compound may induce apoptosis in cancer cell lines through modulation of signaling pathways.
Antioxidant Activity
Research has shown that compounds with similar structures exhibit significant antioxidant activity. The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound inhibits several enzymes:
- Cholinesterases : Important for neurotransmission.
- Tyrosinase : Involved in melanin production; inhibition could have implications for skin disorders.
Anticancer Activity
In a study involving various cancer cell lines (e.g., PANC-1 pancreatic cancer cells), the compound exhibited significant cytotoxic effects, leading to increased apoptosis rates compared to control groups.
Case Studies
- Case Study on Anticancer Properties : A recent study evaluated the efficacy of this compound against pancreatic cancer cells. The results indicated a dose-dependent increase in apoptosis markers and decreased cell viability.
- Case Study on Enzyme Inhibition : Another study focused on the inhibitory effects on cholinesterases and tyrosinase, revealing promising results that suggest potential applications in treating neurodegenerative diseases and skin hyperpigmentation disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
